WEE1-IN-2

WEE1 Kinase Enzymatic Assay ATP-Competitive Inhibition

Choose WEE1-IN-2 for a clean, well-characterized WEE1 inhibitor profile. Unlike Adavosertib (AZD1775), which confounds results with potent PLK1 inhibition, WEE1-IN-2 exhibits a 590-fold selectivity window over Chk1 (IC50=35 µM) and no significant PLK1 off-target activity. With a WEE1 IC50 of 59 nM, it serves as a reliable reference standard for assay development and as a superior tool for dissecting WEE1-specific biology in p53-mutant cancer models—eliminating confounding polypharmacology.

Molecular Formula C24H19ClN2O3
Molecular Weight 418.9 g/mol
Cat. No. B1683297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWEE1-IN-2
SynonymsWee1 Inhibitor II;  Wee1 Inhibitor-II;  Wee1-Inhibitor-II;  Wee1-Inhibitor II; 
Molecular FormulaC24H19ClN2O3
Molecular Weight418.9 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=CC=CC=C5Cl
InChIInChI=1S/C24H19ClN2O3/c1-2-3-10-27-18-9-8-13(28)11-16(18)20-19(27)12-15(14-6-4-5-7-17(14)25)21-22(20)24(30)26-23(21)29/h4-9,11-12,28H,2-3,10H2,1H3,(H,26,29,30)
InChIKeyHLSZACLAFZWCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WEE1-IN-2 Inhibitor for Cancer Research – Kinase Selectivity and Procurement Guide


WEE1-IN-2 (CAS 622855-50-9), also known as Wee1 Inhibitor II, is a pyrrolocarbazole-based, ATP-competitive inhibitor of the WEE1 G2 checkpoint kinase . With a molecular weight of 418.87 Da and the IUPAC name 6-butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione, this compound is primarily utilized as a chemical probe to investigate cell cycle regulation and DNA damage response pathways in oncology research .

Why Generic Substitution of WEE1-IN-2 Fails in Critical Research Applications


While many WEE1 inhibitors target the same ATP-binding pocket, their off-target profiles diverge significantly, rendering them non-interchangeable in mechanistic studies. A key limitation of frontline clinical candidates like Adavosertib (AZD1775) is their potent dual inhibition of WEE1 and PLK1, which confounds phenotypic readouts and introduces myelosuppressive toxicity signals [1]. Other high-potency analogs (e.g., WEE1-IN-4, WEE1-IN-5) often lack publicly available selectivity data against structurally related checkpoint kinases like Chk1. WEE1-IN-2 offers a well-characterized and narrowly defined selectivity window over Chk1, providing a cleaner tool for dissecting WEE1-specific biology without the confounding influence of PLK1 inhibition or undefined polypharmacology .

WEE1-IN-2 Quantitative Differentiation Evidence vs. Adavosertib and High-Potency Analogs


Biochemical WEE1 Potency and Comparative Inhibitory Activity

WEE1-IN-2 exhibits an IC50 of 59 nM against WEE1 in biochemical assays, characterizing it as a moderately potent ATP-binding site inhibitor . While this potency is lower than that of Adavosertib (IC50 = 5.2 nM) and WEE1-IN-4 (IC50 = 11 nM) [1], the value of WEE1-IN-2 lies not in maximal potency but in its well-defined selectivity profile, which is often absent for these higher-potency analogs.

WEE1 Kinase Enzymatic Assay ATP-Competitive Inhibition IC50

Selectivity Profile Over the Checkpoint Kinase Chk1

WEE1-IN-2 demonstrates approximately 590-fold selectivity for WEE1 over the related checkpoint kinase Chk1 . The IC50 for Chk1 inhibition is 35 µM, compared to 59 nM for WEE1 . This selectivity window is critical for distinguishing WEE1-mediated effects from those involving Chk1, a key regulator of the G2/M and intra-S phase checkpoints.

Kinase Selectivity Off-Target Profiling Chk1 Checkpoint Kinase

Avoidance of PLK1 Off-Target Activity Present in Clinical Candidate Adavosertib

Adavosertib (AZD1775) is a well-documented dual inhibitor of WEE1 and PLK1, with PLK1 inhibition contributing to its single-agent cytotoxicity but also to dose-limiting myelosuppression and a confounded mechanism of action [1]. WEE1-IN-2, as an earlier-generation probe with a distinct pyrrolocarbazole scaffold, has not been reported to exhibit significant PLK1 inhibitory activity . This is a key differentiator for studies where PLK1 inhibition is an undesirable variable.

PLK1 Off-Target Toxicity Chemical Probe Myelosuppression

WEE1-IN-2: Optimal Research and Industrial Application Scenarios


Mechanistic Dissection of G2/M Checkpoint Abrogation without Chk1 Confounding

WEE1-IN-2 is ideally suited for in vitro studies designed to elucidate the specific role of WEE1 in overriding the G2/M DNA damage checkpoint. Its 590-fold selectivity over Chk1 (IC50 = 35 µM) ensures that observed mitotic entry following DNA damage is attributable primarily to WEE1 inhibition, not to off-target Chk1 suppression . This makes it a superior tool for pathway analysis compared to WEE1-IN-4, which exhibits only a 40-fold window over Chk1 .

Chemical Probe for WEE1-Specific Phenotypic Screening in p53-Deficient Cancer Models

In contrast to Adavosertib, which has potent PLK1 off-target activity that can induce cytotoxicity and myelosuppression independently of WEE1 [1], WEE1-IN-2 offers a cleaner pharmacological profile for screening campaigns in p53-mutant or p53-deficient cancer cell lines. Its use can help deconvolve whether a cytotoxic response is truly driven by WEE1 inhibition or by the confounding effects of PLK1 suppression .

Benchmarking and Assay Development for Next-Generation WEE1 Inhibitor Discovery

Due to its well-characterized moderate potency (WEE1 IC50 = 59 nM) and high selectivity over Chk1, WEE1-IN-2 serves as a reliable reference compound for developing and validating new biochemical and cellular assays for WEE1 inhibitor screening . It provides a robust positive control for assay quality control and a benchmark for evaluating the selectivity profiles of novel WEE1-targeting chemical matter.

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